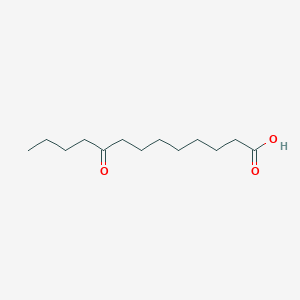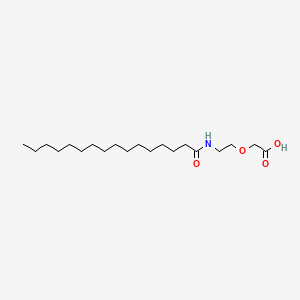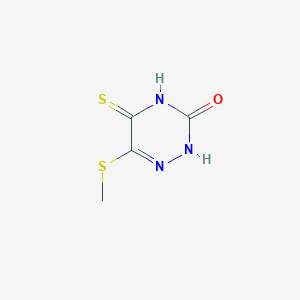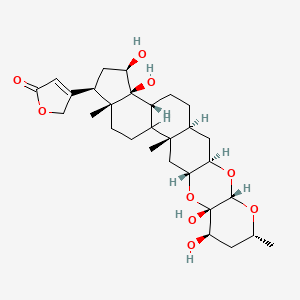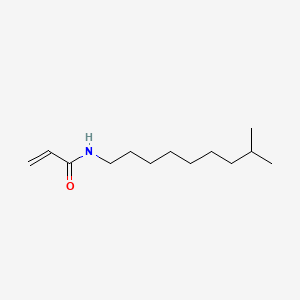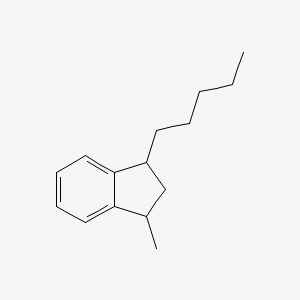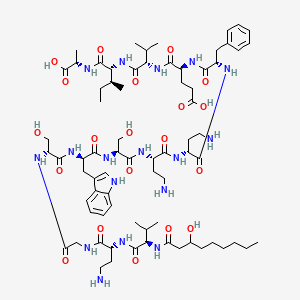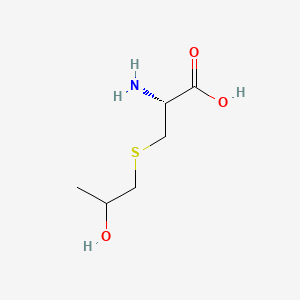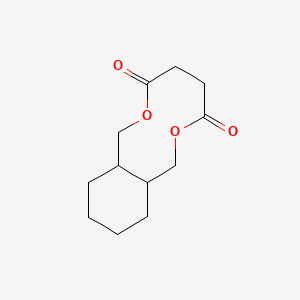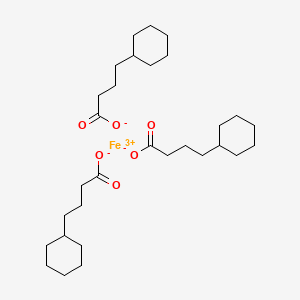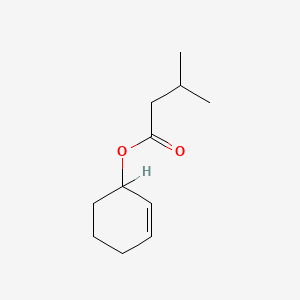
N-(1,1-Bis(hydroxymethyl)propyl)stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 250-877-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The process involves the following steps:
- Acetone cyanohydrin is reacted with hydrazine hydrate.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Controlling the temperature and pressure to optimize the reaction.
- Purifying the product through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. For example:
Polystyrene: Formed from the polymerization of styrene.
Polyacrylonitrile: Formed from the polymerization of acrylonitrile.
Polymethyl methacrylate: Formed from the polymerization of methyl methacrylate.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and as a tool for generating free radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of biomedical polymers.
Industry: Widely used in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions efficiently.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The decomposition process can be summarized as follows:
- Upon heating, the compound decomposes to form two free radicals and nitrogen gas.
- These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules.
- The polymerization process continues as the radicals propagate through the monomer mixture, leading to the formation of long polymer chains.
Comparación Con Compuestos Similares
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. Here are some key points of comparison:
Benzoyl Peroxide: Similar to 2,2’-Azobis(2-methylpropionitrile), benzoyl peroxide is a radical initiator used in polymerization reactions. it decomposes to form benzoyloxy radicals, which have different reactivity compared to the radicals formed by 2,2’-Azobis(2-methylpropionitrile).
Potassium Persulfate: Another common radical initiator, potassium persulfate decomposes to form sulfate radicals. It is often used in aqueous polymerization reactions, whereas 2,2’-Azobis(2-methylpropionitrile) is more commonly used in organic solvents.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
Propiedades
Número CAS |
31977-94-3 |
|---|---|
Fórmula molecular |
C23H47NO3 |
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)24-23(4-2,20-25)21-26/h25-26H,3-21H2,1-2H3,(H,24,27) |
Clave InChI |
CJKRJNJNOZRVKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


